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Abstract
Vinleurosine, a dimeric catharanthus alkaloid, is a member of the Vinca alkaloid family of

antineoplastic agents.[1][2] This technical guide provides a comprehensive overview of the

discovery, origin, and core scientific principles of vinleurosine sulfate. It details the isolation

and purification methodologies from its natural source, Catharanthus roseus, presents

available quantitative data on its biological activity and toxicity, and elucidates its mechanism of

action through relevant signaling pathways. This document is intended to serve as a

foundational resource for researchers and professionals engaged in the study and

development of Vinca alkaloids and related chemotherapeutic agents.

Discovery and Origin
Vinleurosine, originally named leurosine, was discovered in the 1950s during systematic

screening of the medicinal plant Catharanthus roseus (L.) G. Don, commonly known as the

Madagascar periwinkle.[3][4] This research, pioneered by scientists including Gordon H.

Svoboda, was initially aimed at identifying oral insulin substitutes but serendipitously revealed

the potent oncolytic properties of extracts from the plant.[3][5] This led to the isolation of

several dimeric indole alkaloids, including the now widely used chemotherapeutic agents

vinblastine and vincristine, as well as vinleurosine.[6] Vinleurosine is structurally closely related

to vinblastine and is considered one of the four major Vinca alkaloids of clinical interest.[5] It is
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biosynthesized in the plant through the coupling of the monomeric alkaloids catharanthine and

vindoline.[4]

Physicochemical Properties
Property Value Reference

Chemical Formula C46H56N4O9 · H2SO4 [7]

Molecular Weight 907.0 g/mol [7]

CAS Number 54081-68-4 [7]

Appearance Solid

Purity ≥95% (commercially available) [7]

Biological Activity and Toxicity
In Vitro Cytotoxicity
Vinleurosine, like other Vinca alkaloids, exhibits cytotoxic activity against various cancer cell

lines. This activity is primarily attributed to its ability to interfere with microtubule function,

leading to cell cycle arrest and apoptosis.

Cell Line Cancer Type IC50 (µM) Reference

MDA-MB-231 Human Breast Cancer

0.73–10.67 (range for

leurosine and related

compounds)

[1]

Note: The provided IC50 range is for a group of dimeric indole alkaloids from C. roseus,

including leurosine.

In Vivo Antineoplastic Activity
Early studies demonstrated the in vivo efficacy of vinleurosine in murine cancer models.
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Cancer Model Animal Model Activity Reference

P-388 Lymphocytic

Leukemia
Mouse Significant [8]

B-16 Melanoma Mouse
Active (for Leurosine-

N'b-oxide)
[8]

Toxicity Data
Specific LD50 data for vinleurosine sulfate is not readily available in the reviewed literature.

However, data for the structurally similar and clinically used vincristine sulfate provides an

indication of the potential toxicity profile. It is crucial to note that toxicity can vary between

different Vinca alkaloids.

Compound Animal Model
Route of
Administration

LD50 Reference

Vincristine

Sulfate
Mouse Intravenous 1.7 mg/kg [9]

Vincristine

Sulfate
Rat Oral > 5 mg/kg [10][11]

Vincristine

Sulfate
Rat Intravenous 1.01 mg/kg [10]

Note: This data is for vincristine sulfate and should be used as a reference for the potential

toxicity of vinleurosine sulfate with caution.

Mechanism of Action and Signaling Pathways
The primary mechanism of action of vinleurosine sulfate, characteristic of Vinca alkaloids, is

the disruption of microtubule dynamics. By binding to β-tubulin, it inhibits the polymerization of

tubulin into microtubules.[12] This interference with microtubule function has profound effects

on dividing cells, leading to:
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Mitotic Arrest: The disruption of the mitotic spindle prevents proper chromosome segregation

during mitosis, causing the cells to arrest in the G2/M phase of the cell cycle.[13][14]

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.[15]

[16]

The apoptotic signaling cascade initiated by vinleurosine is complex and involves the activation

of a series of caspases. While the specific pathway for vinleurosine is not fully elucidated,

studies on the closely related vincristine suggest a mitochondrial-controlled pathway.[15]

Vinleurosine Sulfate Microtubule DisruptionInhibits polymerization G2/M Phase Arrest

↑ Reactive Oxygen
Species (ROS)

Bcl-2 Inhibition

Mitochondrial
Dysfunction Caspase-9 Activation Caspase-3 Activation Apoptosis

Click to download full resolution via product page

Caption: Proposed apoptotic signaling pathway of vinleurosine sulfate.

Experimental Protocols
Extraction of Total Alkaloids from Catharanthus roseus
This protocol is a generalized method for the extraction of Vinca alkaloids.
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Caption: General workflow for the extraction of total alkaloids.

Methodology:

Extraction: The dried and powdered leaves of Catharanthus roseus are extracted with water

acidified to a pH of 3-4 with a dilute acid such as acetic acid. This protonates the alkaloids,

rendering them water-soluble.

Basification: The aqueous extract is then treated with a concentrated base, for example,

ammonium hydroxide, to raise the pH to 6-7. This deprotonates the alkaloids, making them

soluble in organic solvents.
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Solvent Extraction: The basified aqueous phase is extracted with a water-immiscible organic

solvent like dichloromethane (CH2Cl2).

Concentration: The organic solvent containing the alkaloids is evaporated under reduced

pressure to yield a residue of the total alkaloid mixture.

Purification of Vinleurosine by High-Performance Liquid
Chromatography (HPLC)
This is a representative protocol for the purification of Vinca alkaloids. Specific parameters may

need optimization for vinleurosine.
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Caption: Workflow for HPLC purification of vinleurosine.

Methodology:
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Sample Preparation: Dissolve the total alkaloid mixture in a suitable solvent, typically the

initial mobile phase composition.

Chromatographic System:

Column: A reversed-phase C18 column is commonly used.

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous

buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or

methanol).

Detection: UV detection at a wavelength around 290 nm is suitable for Vinca alkaloids.[2]

Purification: The sample is injected into the HPLC system. The gradient is run to separate

the different alkaloids. Fractions are collected as they elute from the column.

Analysis and Pooling: The collected fractions are analyzed by analytical HPLC to determine

which contain the desired compound. Fractions containing pure vinleurosine are pooled.

Solvent Removal: The solvent is removed from the pooled fractions, typically by rotary

evaporation or lyophilization, to yield the purified vinleurosine.

Salt Formation: To obtain vinleurosine sulfate, the purified vinleurosine base is dissolved in

a suitable solvent and treated with a stoichiometric amount of sulfuric acid, followed by

crystallization or precipitation.

Characterization of Vinleurosine Sulfate
Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) are essential

techniques for the structural confirmation of vinleurosine sulfate.

NMR Spectroscopy: 1H and 13C NMR are used to elucidate the complex structure of the

dimeric alkaloid. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are necessary

for complete assignment of the proton and carbon signals.[17]

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the

exact mass of the molecule, confirming its elemental composition. Tandem mass
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spectrometry (MS/MS) provides fragmentation patterns that are characteristic of the

molecule's structure, aiding in its identification.[17]

Conclusion
Vinleurosine sulfate, a naturally derived Vinca alkaloid from Catharanthus roseus, represents

an important molecule in the landscape of cancer chemotherapy. Its discovery was a landmark

in the field of natural product drug discovery. While not as widely used as its counterparts

vinblastine and vincristine, its study continues to provide valuable insights into the mechanism

of action of microtubule-targeting agents. Further research to fully characterize its activity

across a broader range of cancer types and to optimize its therapeutic index could reveal new

clinical applications for this potent antineoplastic agent. This guide provides a foundational

technical overview to support such ongoing and future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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